BDH succinate salt

Pharmaceutical Intermediate Quality HPLC Purity Specification Antiviral API Synthesis

BDH succinate salt is the established chiral intermediate for GMP manufacturing of HIV protease inhibitors ritonavir and lopinavir. The crystalline succinate salt form ensures reproducible handling and batch-to-batch consistency in regulated environments. • HPLC purity ≥99.0% with ≥99% ee chiral purity, reducing diastereomer impurities to <1% • Superior crystalline stability compared to free base (CAS 144163-85-9) for extended storage • Full documentation (CoA, SDS) supports GMP-compliant API production workflows

Molecular Formula C50H70N4O10
Molecular Weight 502.6 g/mol
CAS No. 183388-64-9
Cat. No. B067607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDH succinate salt
CAS183388-64-9
Molecular FormulaC50H70N4O10
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O
InChIInChI=1S/C23H32N2O3.C4H6O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t19-,20-,21-;/m0./s1
InChIKeyLAGICBLJBHDBSG-VVQWQMBKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BDH Succinate Salt: Ritonavir and Lopinavir Intermediate


BDH succinate salt (CAS 183388-64-9), chemically known as (2S,3S,5S)-5-tert-butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate , is a chiral diamine intermediate containing a Boc-protected amine group and exists as a succinic acid hemi-salt . The compound has a molecular formula of C23H32N2O3·1/2C4H6O4 and a molecular weight of approximately 443 g/mol . Its primary industrial application is as a critical intermediate in the synthesis of the HIV protease inhibitors ritonavir and lopinavir , with the succinate salt form selected for its crystalline stability and ease of handling in pharmaceutical manufacturing processes.

Why Generic Substitution of BDH Succinate Salt Fails


Generic substitution of BDH succinate salt with alternative forms or synthetic intermediates is not viable in GMP-regulated pharmaceutical manufacturing due to stereochemical and purity requirements. The free base form (BDH Pure, CAS 144163-85-9) lacks the crystalline stability conferred by the succinate counterion, which is essential for reproducible handling and accurate weighing in large-scale synthesis . Furthermore, the stereochemical integrity of the (2S,3S,5S) configuration is critical for downstream coupling reactions; existing literature indicates that conventional synthetic routes yield products with varying chiral purity, with some methods producing only 80% chiral purity or containing approximately 5% undesired diastereomers [1]. These stereochemical impurities, if carried forward, directly compromise the purity and yield of final APIs like ritonavir, rendering uncontrolled substitution economically and regulatorily unacceptable.

BDH Succinate Salt: Differentiation Evidence


HPLC Purity and Crystalline Stability

BDH succinate salt is commercially available with HPLC purity specification of ≥99.0% . In contrast, the free base form (BDH Pure, CAS 144163-85-9) is commonly specified at ≥99.0% purity as well ; however, the succinate salt form provides the advantage of a stable, crystalline solid , whereas the free base is an amorphous material with potentially greater susceptibility to degradation during storage and handling . This stability difference is material to procurement decisions for long-term manufacturing campaigns.

Pharmaceutical Intermediate Quality HPLC Purity Specification Antiviral API Synthesis

Chiral Purity: Optimized Synthetic Route Advantage

An optimized synthetic method for BDH utilizing Reformatsky reagent with zinc ion chelation-directed stereocontrol achieves an enantiomeric excess (ee) of 99.3% for the key intermediate BDH-4 [1]. This represents a substantial improvement over the Dr. Reddy's Laboratories reported route, which yields BDH with only 80% chiral purity [1]. The improved stereocontrol directly translates to reduced downstream purification burden and higher final API yields in ritonavir synthesis.

Chiral Synthesis Enantiomeric Excess HIV Protease Inhibitor Intermediate

Diastereomer Control: Optimized vs. Mainstream Route

The most widely implemented industrial route for BDH (Route 1, starting from phenylalanine) suffers from poor stereoselectivity during the reduction step (Step 4), typically generating approximately 5% of undesired stereoisomers [1]. Alternative patented routes employing Reformatsky chemistry with zinc ion-directed stereocontrol reduce diastereomer formation to negligible levels, thereby eliminating the need for subsequent chromatographic or crystallization-based purification steps [1]. This reduction in isomer burden represents a critical process advantage for large-scale API manufacturing.

Diastereomer Control Stereoselective Reduction Pharmaceutical Process Chemistry

Succinate Salt Bioavailability: Class-Level Evidence

While no direct bioavailability studies for BDH succinate salt have been published, class-level evidence from structurally distinct compounds demonstrates that succinate salt forms can significantly enhance oral bioavailability compared to hydrochloride salts. In a comparative pharmacokinetic study of berberine organic acid salts, berberine succinate (BS) exhibited a 1.313-fold improvement in bioavailability relative to berberine hydrochloride (BH) after oral administration [1]. This class-level precedent supports the selection of the succinate salt form for pharmaceutical intermediates where downstream bioavailability may be relevant.

Salt Form Bioavailability Succinate vs. Hydrochloride Pharmaceutical Preformulation

BDH Succinate Salt: Procurement & Application Scenarios


GMP API Manufacturing for Ritonavir & Lopinavir

BDH succinate salt is the established intermediate of choice for GMP manufacturing of ritonavir and lopinavir APIs . Its high commercial purity specification (HPLC ≥99.0%) and crystalline succinate salt form ensure reproducible handling, accurate weighing, and batch-to-batch consistency in regulated manufacturing environments . Suppliers offering BDH succinate salt at ≥99.0% purity with full documentation (CoA, SDS) are preferred for commercial API production .

High-Stereoselectivity Synthetic Route Development

For process chemistry teams developing or scaling up ritonavir manufacturing, sourcing BDH succinate salt produced via stereoselective Reformatsky/zinc chelation methodology offers quantifiable advantages over material derived from conventional routes. As documented in patent literature, this optimized approach achieves 99.3% ee and reduces diastereomer impurities from approximately 5% to below 1%, directly lowering purification costs and improving overall process yield [1]. Procurement specifications should include verification of chiral purity (≥99% ee) to ensure alignment with optimized downstream coupling chemistry.

Long-Term Storage and Stability Management

In scenarios requiring extended storage or inventory holding prior to use, the crystalline succinate salt form of BDH (CAS 183388-64-9) provides superior physical stability compared to the free base (BDH Pure, CAS 144163-85-9) . The succinate salt appears as a white to light yellow crystalline powder that maintains integrity under cool, dry storage conditions . Procurement for long-term manufacturing campaigns should prioritize the succinate salt over the free base to minimize degradation-related quality deviations and reduce requalification burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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